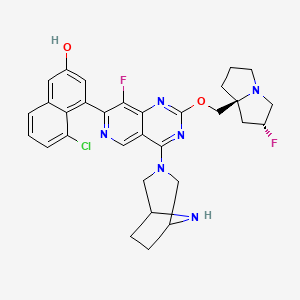
KRAS G12D inhibitor 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS G12D inhibitor 5 is a small molecule designed to target the KRAS G12D mutation, which is one of the most common oncogenic mutations found in various cancers, particularly pancreatic cancer. This mutation results in the continuous activation of the KRAS protein, leading to uncontrolled cell growth and proliferation. This compound aims to inhibit this aberrant signaling pathway, thereby providing a potential therapeutic option for cancers driven by the KRAS G12D mutation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 5 typically involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
KRAS G12D inhibitor 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions are typically intermediates that are further functionalized to yield the final this compound compound. These intermediates may include various substituted aromatic rings, amides, and heterocycles .
Wissenschaftliche Forschungsanwendungen
KRAS G12D inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12D.
Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cell proliferation, apoptosis, and signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by the KRAS G12D mutation, particularly pancreatic cancer.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery programs .
Wirkmechanismus
KRAS G12D inhibitor 5 exerts its effects by binding to the KRAS G12D protein and preventing its interaction with downstream effectors such as RAF1. This inhibition disrupts the KRAS-mediated signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, leading to reduced cell proliferation and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
KRAS G12D inhibitor 5 is compared with other similar compounds, such as:
MRTX1133: Another potent KRAS G12D inhibitor that binds to both the inactive and active states of KRAS G12D.
Q2a Compound: A quinazoline-based derivative that specifically inhibits the growth of KRAS G12D mutant cells.
TH-Z835: A representative inhibitor that forms a salt bridge with the Asp12 residue of KRAS G12D.
The uniqueness of this compound lies in its specific binding affinity and selectivity for the KRAS G12D mutation, as well as its ability to disrupt multiple downstream signaling pathways, making it a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C31H31ClF2N6O2 |
|---|---|
Molekulargewicht |
593.1 g/mol |
IUPAC-Name |
5-chloro-4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]naphthalen-2-ol |
InChI |
InChI=1S/C31H31ClF2N6O2/c32-24-4-1-3-17-9-21(41)10-22(25(17)24)27-26(34)28-23(12-35-27)29(39-14-19-5-6-20(15-39)36-19)38-30(37-28)42-16-31-7-2-8-40(31)13-18(33)11-31/h1,3-4,9-10,12,18-20,36,41H,2,5-8,11,13-16H2/t18-,19?,20?,31+/m1/s1 |
InChI-Schlüssel |
MREIKMRVSAOCHR-RMIANRRMSA-N |
Isomerische SMILES |
C1C[C@]2(C[C@H](CN2C1)F)COC3=NC4=C(C(=NC=C4C(=N3)N5CC6CCC(C5)N6)C7=C8C(=CC(=C7)O)C=CC=C8Cl)F |
Kanonische SMILES |
C1CC2(CC(CN2C1)F)COC3=NC4=C(C(=NC=C4C(=N3)N5CC6CCC(C5)N6)C7=C8C(=CC(=C7)O)C=CC=C8Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


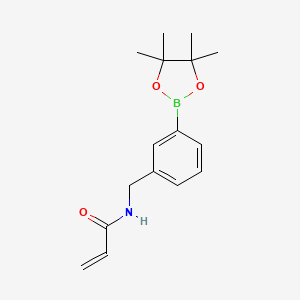
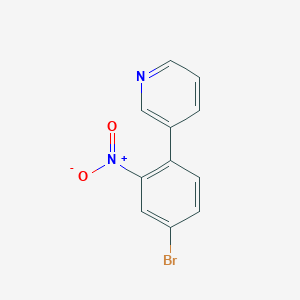

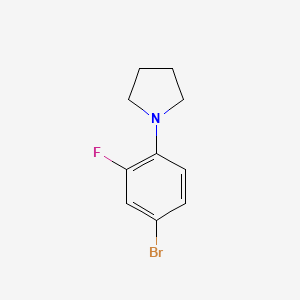

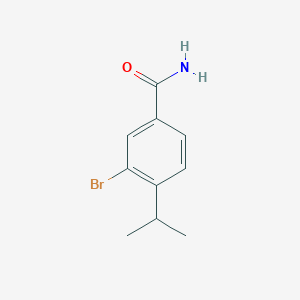

![Methyl 4'-(benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B13924495.png)

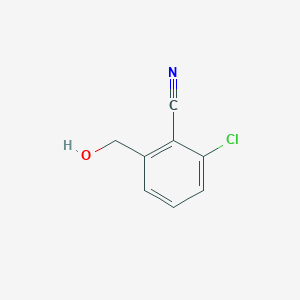

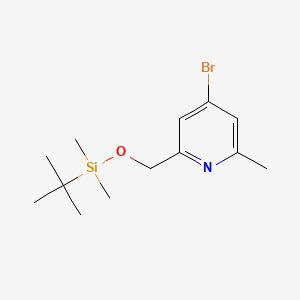
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)

